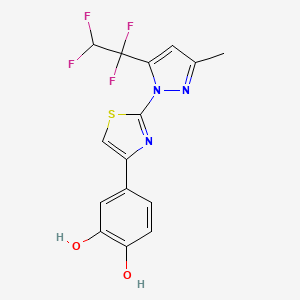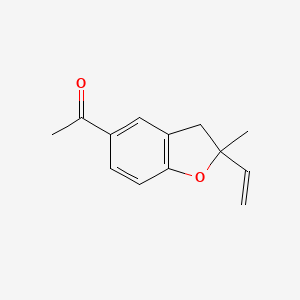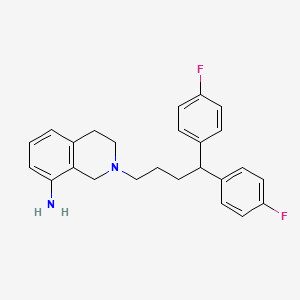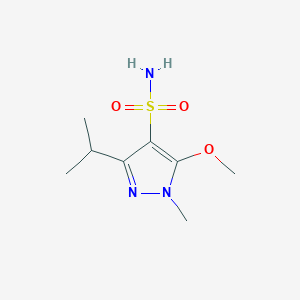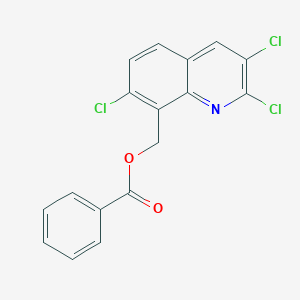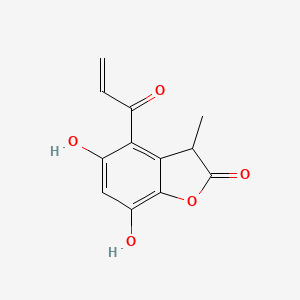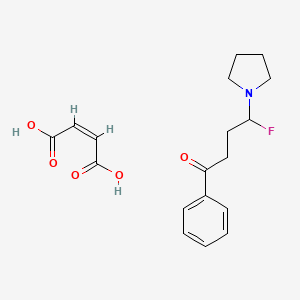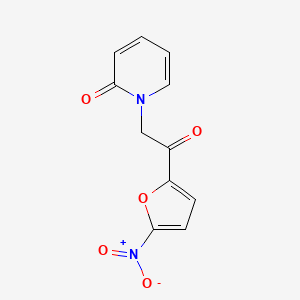![molecular formula C26H28Br4N2O2S2 B12887057 2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12887057.png)
2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a complex organic compound known for its unique structural properties. This compound is part of the pyrrolo[3,4-c]pyrrole family, which is characterized by a fused ring system that includes nitrogen atoms. The presence of bromine atoms and thiophene rings in its structure makes it particularly interesting for various chemical applications.
Méthodes De Préparation
The synthesis of 2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves multiple steps. One common method includes the bromination of hexyl chains and thiophene rings, followed by the formation of the pyrrolo[3,4-c]pyrrole core. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve large-scale bromination and coupling reactions to achieve high yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The bromine atoms can be replaced with oxygen-containing groups under oxidative conditions.
Reduction: The compound can be reduced to remove bromine atoms, leading to the formation of different derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using common reagents like Grignard reagents or organolithium compounds.
Common reagents and conditions used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and various organometallic reagents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Medicine: Its potential as a pharmaceutical intermediate is being explored for the development of new drugs.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism by which 2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione exerts its effects involves its interaction with specific molecular targets. The bromine atoms and thiophene rings allow the compound to form strong bonds with other molecules, influencing various chemical and biological pathways. The exact molecular targets and pathways involved depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione stands out due to its unique combination of bromine atoms and thiophene rings. Similar compounds include:
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
- 2,5-Bis(5-bromothiophen-2-yl)thiophene
- 5-(5-Bromothiophen-2-yl)-1H-pyrazole
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C26H28Br4N2O2S2 |
|---|---|
Poids moléculaire |
784.3 g/mol |
Nom IUPAC |
2,5-bis(6-bromohexyl)-1,4-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C26H28Br4N2O2S2/c27-13-5-1-3-7-15-31-23(17-9-11-19(29)35-17)21-22(25(31)33)24(18-10-12-20(30)36-18)32(26(21)34)16-8-4-2-6-14-28/h9-12H,1-8,13-16H2 |
Clé InChI |
SIWCJRHCWBXURZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)Br)C2=C3C(=C(N(C3=O)CCCCCCBr)C4=CC=C(S4)Br)C(=O)N2CCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Dichloro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12887002.png)

